molecular formula C7H9Cl2NO B8226242 2-Chloro-1-(pyridin-3-YL)ethanol hcl

2-Chloro-1-(pyridin-3-YL)ethanol hcl

Cat. No.: B8226242
M. Wt: 194.06 g/mol
InChI Key: AOGDLZQMBUCYAR-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride is a chemical compound that features a pyridine ring substituted with a chloroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride typically involves the reaction of pyridine derivatives with chloroethanol under specific conditions. One common method includes the reaction of 3-pyridylmagnesium bromide with ethylene oxide, followed by chlorination to introduce the chloro group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine carboxaldehyde, while reduction of the chloro group can produce 3-pyridylethanol .

Scientific Research Applications

2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride involves its interaction with specific molecular targets. The chloroethanol group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(pyridin-2-YL)ethanol hydrochloride
  • 2-Chloro-1-(pyridin-4-YL)ethanol hydrochloride
  • 3-Chloro-1-(pyridin-3-YL)ethanol hydrochloride

Uniqueness

2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the chloroethanol group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

2-chloro-1-pyridin-3-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDLZQMBUCYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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